Almandine (Al2Fe3(SiO4)3)
Description
Significance of Almandine in Geochemical and Petrological Systems
Almandine is a crucial indicator mineral in the study of metamorphic rocks, providing valuable insights into the pressure-temperature conditions of their formation. wikipedia.org Its presence and chemical composition are key to understanding crustal evolution and various geological processes.
Geothermobarometry and Metamorphic Grade: Almandine is widely utilized as a geothermobarometer, a tool to determine the temperature and pressure at which a metamorphic rock formed. The stability of almandine is indicative of medium-grade metamorphic conditions. It is a common constituent of metamorphic rocks such as mica schists, gneisses, and amphibolites. wikipedia.orggeologyscience.comwisc.edu The mineral assemblages associated with almandine, including staurolite (B76914), kyanite (B1234781), and sillimanite (B1173473), further help in defining the metamorphic grade. wikipedia.orgwisc.edu For instance, pure almandine is characteristic of the granulite facies, a high-grade metamorphic environment. le-comptoir-geologique.com
Chemical Composition and Solid Solutions: Pure almandine is rare in nature. It typically forms extensive solid solution series with other garnet end-members, primarily pyrope (B576334) (Mg₃Al₂(SiO₄)₃) and spessartine (Mn₃Al₂(SiO₄)₃). wikipedia.orgarizona.edugeoscienceworld.org This chemical variability is significant as the composition of almandine reflects the bulk chemistry of the parent rock and the specific pressure-temperature conditions during metamorphism. mdpi.comoup.com For example, the grossular (Ca₃Al₂(SiO₄)₃) content in almandine tends to increase with pressure. oup.com
Indicator of Petrogenesis in Igneous Rocks: While most common in metamorphic rocks, almandine can also be found in certain igneous rocks, particularly peraluminous (S-type) granites and some calc-alkaline volcanic rocks. oup.combritannica.comcambridge.org In these contexts, the chemistry of the almandine provides clues about the magma's origin and evolution. For instance, garnets in peraluminous granites are typically low in calcium. oup.com The presence of almandine in volcanic rocks can indicate crystallization from a hydrous, aluminum-rich magma at high pressures. oup.com
Geochronology: Almandine has proven useful in geochronology, the science of dating geological events. The Lutecium-Hafnium (Lu-Hf) and Uranium-Lead (U-Pb) isotopic systems within almandine can be used to date metamorphic events. diva-portal.orgcopernicus.org The Lu-Hf system in garnet is particularly robust for determining the timing of mid-grade metamorphism. diva-portal.org
Interactive Data Table: Physical and Optical Properties of Almandine
| Property | Value/Description | Source(s) |
| Chemical Formula | Fe₃Al₂(SiO₄)₃ | wikipedia.org |
| Crystal System | Cubic | geologyscience.comwikipedia.org |
| Color | Deep red, reddish-brown, purplish-red | geologyscience.comwikipedia.org |
| Hardness (Mohs) | 7.0 - 7.5 | geologyscience.comwikipedia.org |
| Specific Gravity | 3.9 - 4.3 | geologyscience.com |
| Refractive Index | 1.77 - 1.83 | geologyscience.comnobbier.com |
| Luster | Vitreous to resinous | wikipedia.orgbritannica.com |
| Cleavage | None | geologyscience.comwikipedia.org |
| Fracture | Conchoidal | wikipedia.orgwikipedia.org |
Historical Context of Almandine Research in Mineralogy and Geochemistry
The study of almandine is intertwined with the historical development of mineralogy and geochemistry. Its distinct color and crystal form have made it a subject of interest for centuries.
Early Naming and Recognition: The name "almandine" is a corruption of "alabandicus," a term used by Pliny the Elder in the first century AD to refer to stones worked in the ancient town of Alabanda in Asia Minor. wikipedia.org For a long time, deep red gemstones, including almandine, were known by the name "carbuncle," derived from the Latin for "live coal." wikipedia.org
Development of Garnet Group Classification: The understanding of almandine as part of the broader garnet group evolved with advances in chemical analysis. In the early 20th century, the concept of isomorphous replacement and solid solution series became central to mineralogy. geoscienceworld.org Researchers like Alexander Newton Winchell were instrumental in classifying the garnet group into two main series: the pyralspites (pyrope, almandine, spessartine) and the ugrandites (uvarovite, grossular, andradite). wikipedia.orggeoscienceworld.org This classification, based on the dominant elements in the crystal structure, remains fundamental.
Advent of Modern Analytical Techniques: The mid-20th century saw the application of new technologies that revolutionized the study of minerals like almandine. X-ray diffraction, first used to determine the crystal structure of grossular in 1925, was later applied to show that all common garnets, including almandine, are isostructural. geoscienceworld.org The development of the electron microprobe allowed for detailed in-situ chemical analysis of compositional zoning within single garnet crystals. mdpi.com This revealed intricate growth histories and provided a more nuanced understanding of metamorphic processes. More recently, techniques like Laser Ablation Inductively Coupled Plasma Mass Spectrometry (LA-ICP-MS) have enabled precise trace element analysis and in-situ geochronology. mdpi.comcas.cn
From Gemstone to Geoscientific Tool: Historically valued as a gemstone, almandine's role has expanded significantly. nobbier.com Early research focused on its physical properties and occurrence. However, with the development of modern petrology and geochemistry, the focus shifted to its utility as an indicator of geological processes. Studies in the 1960s and 70s established the experimental basis for using garnet compositions to determine pressure and temperature conditions. oup.comcambridge.org This solidified almandine's importance as a key tool for deciphering the history of mountain belts and the evolution of the Earth's crust.
Structure
2D Structure
Properties
IUPAC Name |
dialuminum;iron(2+);trisilicate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2Al.3Fe.3O4Si/c;;;;;3*1-5(2,3)4/q2*+3;3*+2;3*-4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BMCKDMWHMMLJSF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[O-][Si]([O-])([O-])[O-].[O-][Si]([O-])([O-])[O-].[O-][Si]([O-])([O-])[O-].[Al+3].[Al+3].[Fe+2].[Fe+2].[Fe+2] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
Al2Fe3O12Si3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
497.75 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1302-62-1 | |
| Record name | Almandite garnet | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Crystallographic Investigations and Structural Determinants of Almandine
Crystal Chemistry of Fe²⁺ in the Dodecahedral X-site of Almandine Garnet
The crystal chemistry of almandine is largely dictated by the characteristics of the Fe²⁺ cation in the {X} site, which is a triangular dodecahedron with 222 (D₂) point symmetry. geoscienceworld.org This site is defined by eight coordinating oxygen atoms at two distinct distances, creating a distorted cubic coordination environment. osti.gov
Single-crystal XRD refinements show that the Fe²⁺ cation exhibits significant anisotropic displacement. researchgate.netgeoscienceworld.org This means the atom's thermal vibration is not spherical but is elongated along specific crystallographic directions, specifically towards the four more distant oxygen atoms. arizona.eduresearchgate.net This non-rigid behavior of the dodecahedral site is a key feature of the garnet structure and is responsible for its relatively high heat capacity and entropy. arizona.eduresearchgate.net In contrast, the [AlO₆] octahedra and [SiO₄] tetrahedra behave as more rigid bodies. researchgate.netgeoscienceworld.org
Crystallographic Control over Cation Distribution and Site Occupancy in Almandine Solid Solutions
In nature, almandine rarely exists as a pure end-member but typically forms solid solutions with other garnets, most commonly pyrope (B576334) (Mg₃Al₂(SiO₄)₃) and spessartine (Mn₃Al₂(SiO₄)₃). wisc.eduarizona.edu The garnet structure's flexibility allows for the substitution of Fe²⁺ in the dodecahedral X-site by other divalent cations like Mg²⁺ and Mn²⁺. mdpi.comgeoscienceworld.org
Crystallographic studies of these solid solutions, such as the almandine-pyrope series, reveal how the structure adapts to accommodate cations of different sizes. The ionic radius of Mg²⁺ is smaller than that of Fe²⁺. Consequently, as the proportion of the pyrope component increases in an almandine-pyrope solid solution, the unit-cell parameter and the volume of the dodecahedral site decrease in a near-linear fashion. mdpi.com This systematic variation is known as Vegard's law.
Detailed structural refinements across the almandine-pyrope join show that the experimentally determined atomic coordinates and displacement parameters are in good agreement with values linearly interpolated from the end-members. arizona.eduresearchgate.net This indicates that the mixing is structurally close to ideal, with no apparent features that would suggest significant non-ideal enthalpies of mixing. arizona.eduresearchgate.netgeoscienceworld.org The primary structural response to the substitution of the smaller Mg²⁺ for the larger Fe²⁺ is a contraction of the dodecahedron and a slight decrease in the rotation of the rigid silica (B1680970) tetrahedra. arizona.eduresearchgate.net This crystallographic control ensures the stability of the garnet structure over a wide range of chemical compositions. geoscienceworld.org
| Composition | Unit-cell, a (Å) | Dodecahedral Volume (ų) | Octahedral Volume (ų) | Tetrahedral Volume (ų) |
|---|---|---|---|---|
| Almandine (Alm₁₀₀) | 11.526(1) | 18.91 | 10.15 | 2.29 |
| Py₂₀Alm₈₀ | 11.507(1) | 18.73 | 10.14 | 2.29 |
| Py₆₀Alm₄₀ | 11.478(1) | 18.47 | 10.11 | 2.28 |
| Py₈₀Alm₂₀ | 11.463(1) | 18.34 | 10.10 | 2.27 |
| Pyrope (Py₁₀₀) | 11.448(1) | 18.23 | 10.08 | 2.27 |
Data sourced from Armbruster et al. (1992). arizona.edu
Petrogenesis and Geological Environments of Almandine Formation
Almandine Crystallization in Regional Metamorphic Regimes
Almandine is predominantly formed during regional metamorphism, a process involving significant changes in temperature and pressure over large areas, typically associated with mountain-building events at convergent plate boundaries. geologyscience.comrockygems.comgoogle.com The growth of almandine crystals occurs as the parent rock, or protolith, is subjected to these new conditions, causing its original minerals to recrystallize into a stable assemblage. google.com
Almandine is a characteristic mineral of medium- to high-grade metamorphic rocks. museum.wales It is commonly found in mica schists, gneisses, and granulites. wisc.edumindat.orgarizona.edu The presence of almandine in these rocks signifies that they have been subjected to significant temperatures and pressures.
Mica Schists: These are foliated metamorphic rocks rich in mica minerals like muscovite and biotite (B1170702). wisc.edu Almandine crystals often appear as prominent, well-formed porphyroblasts within the finer-grained mica matrix. shutterstock.commediastorehouse.com
Gneisses: Characterized by a banded appearance, gneisses represent a higher grade of metamorphism than schists. wisc.edu Almandine is a common constituent in the darker bands of gneiss, alongside biotite and hornblende. etsy.com
Granulites: These rocks form under the highest temperatures and pressures of regional metamorphism. The presence of almandine in granulites indicates deep crustal conditions. oup.com
The table below summarizes the typical metamorphic facies where almandine is found.
| Metamorphic Facies | Typical Rock Types | Associated Minerals |
| Amphibolite | Mica Schist, Gneiss, Amphibolite | Staurolite (B76914), Kyanite (B1234781), Sillimanite (B1173473), Biotite, Plagioclase |
| Granulite | Gneiss, Granulite | Orthopyroxene, Clinopyroxene, Sillimanite, Kyanite |
The minerals found in association with almandine provide crucial information about the specific pressure and temperature conditions of metamorphism. Almandine frequently co-occurs with other aluminosilicate (B74896) minerals that are sensitive to changes in pressure and temperature. wisc.eduarizona.edu
Staurolite: The presence of staurolite alongside almandine is indicative of medium-grade metamorphism. alexstrekeisen.it
Kyanite: Kyanite is a high-pressure mineral, and its association with almandine points to metamorphism at significant crustal depths. alexstrekeisen.italexstrekeisen.it
Andalusite: In contrast, andalusite forms at lower pressures. The co-occurrence of andalusite and almandine suggests a lower-pressure, medium- to high-temperature metamorphic environment. wisc.edualexstrekeisen.it
Sillimanite: Sillimanite is the high-temperature polymorph of Al₂SiO₅. Its presence with almandine indicates high-grade metamorphic conditions. wisc.edu
The sequential appearance of these minerals in a metamorphic terrain can define a "Barrovian" sequence of metamorphism, which reflects a clockwise pressure-temperature-time path often associated with continental collision. umn.eduucalgary.ca
Formation in Specific Geological Settings
Beyond typical regional metamorphic terranes, almandine can also form in more specialized geological environments.
Pegmatites: Almandine can be found in some granite pegmatites, which are coarse-grained igneous rocks formed from the final, water-rich melts of a cooling magma body. rockygems.commindat.org In this setting, almandine often belongs to the almandine-spessartine solid-solution series, with a significant manganese component. mdpi.comtgms.org The composition of the garnet can be an indicator of the degree of fractionation of the pegmatite magma. mdpi.com
Metamorphosed Iron Formations: Almandine is a common mineral in metamorphosed iron formations, which are sedimentary rocks rich in iron. wisc.edu During metamorphism, the iron-rich sediments recrystallize to form assemblages that can include almandine, magnetite, and grunerite. wisc.edu
Due to its hardness and resistance to weathering, almandine can survive erosion and transport to be deposited in sedimentary basins. wisc.edugeoscienceworld.org The chemical composition of these detrital almandine grains can be used as a powerful tool to trace the sediments back to their source rocks (provenance). wisc.edu For example, the specific ratio of pyrope (B576334), almandine, and grossular components in a detrital garnet can help distinguish between different types of metamorphic source terranes, such as those dominated by granulite or amphibolite facies rocks. researchgate.netresearchgate.net
Redox Conditions (Oxygen Fugacity) and Almandine Stability in Metamorphic Systems
The stability of almandine during metamorphism is influenced by the prevailing redox conditions, specifically the oxygen fugacity (ƒO₂), which is a measure of the availability of free oxygen in the system. Almandine contains ferrous iron (Fe²⁺). If the oxygen fugacity is high, ferrous iron will be oxidized to ferric iron (Fe³⁺), which can lead to the breakdown of almandine and the formation of minerals containing ferric iron, such as hematite or magnetite.
Experimental studies have shown that the stability of iron-bearing minerals is highly dependent on oxygen fugacity. nasa.govresearchgate.net While specific studies focusing solely on almandine's ƒO₂ stability are detailed, the principles from studies on other iron-rich minerals can be applied. In general, almandine will be more stable in environments with lower oxygen fugacity, where Fe²⁺ is the favored oxidation state of iron. The presence of graphite in some almandine-bearing schists can indicate reducing conditions (low ƒO₂), which would favor the stability of almandine.
Synthetic Methodologies and Experimental Petrology of Almandine
High-Pressure, High-Temperature Synthesis of Almandine Single Crystals
The laboratory synthesis of almandine single crystals is a complex process that mimics the conditions deep within the Earth's crust and upper mantle. These techniques require precise control over pressure, temperature, and chemical composition to produce pure or near-pure almandine for experimental studies.
Solid-State Synthesis Routes and Controlled Iron Oxidation States
Solid-state synthesis is a common method for producing almandine. This route involves the reaction of a stoichiometric mixture of high-purity oxides and metals at elevated pressure and temperature. A typical starting mixture for almandine includes aluminum oxide (Al₂O₃), silica (B1680970) (SiO₂), iron (Fe), and ferric oxide (Fe₂O₃). mdpi.com The inclusion of both Fe and Fe₂O₃ is crucial for controlling the oxygen fugacity within the experimental capsule, ensuring that iron is maintained in the ferrous (Fe²⁺) state required for the almandine structure. mdpi.com The powders are intimately ground, often in a medium like acetone, to ensure homogeneity before being packed into a noble metal capsule, typically platinum. mdpi.com A small amount of deionized water may be added to the capsule to aid in the reaction process. mdpi.com The synthesis of almandine-pyrope solid solutions has been successfully achieved using this method. mdpi.com
Hydrothermal Methods for Almandine Crystallization
Hydrothermal synthesis offers another effective route for crystallizing almandine. gemsociety.org This method simulates natural geological processes where minerals form from hot, high-pressure aqueous solutions. gemgazette.com In this technique, nutrient materials dissolve in a fluid (usually water) within a sealed pressure vessel, known as an autoclave, at high temperatures and pressures. The dissolved material is then transported by convection to a cooler region of the autoclave where it becomes supersaturated and precipitates onto seed crystals, resulting in the growth of larger, high-quality single crystals. gemgazette.com Geologists have successfully manufactured pure synthetic almandine crystals using this hydrothermal method. gemsociety.org The presence of a fluid phase in hydrothermal synthesis can facilitate faster reaction rates compared to solid-state methods.
Multi-Anvil Cell and Piston-Cylinder Apparatus Experiments
High-pressure devices are essential for achieving the conditions necessary for almandine synthesis and stability studies. The multi-anvil press and the piston-cylinder apparatus are two such critical instruments in experimental petrology. mdpi.comcarleton.edu
The piston-cylinder apparatus can generate pressures up to around 4 GPa and temperatures exceeding 1500°C. It is often used for studying processes in the Earth's crust and uppermost mantle.
The multi-anvil press can achieve significantly higher pressures, often exceeding 25 GPa, and temperatures over 2500°C. encyclopedia.pubethz.ch This apparatus uses multiple stages of anvils, typically made of tungsten carbide, to compress a sample assembly. encyclopedia.pubethz.ch For instance, almandine-pyrope solid solutions have been synthesized at 4.0 GPa and 1200°C over 48 hours using a multi-anvil press. mdpi.comresearchgate.net These devices allow researchers to subject millimeter-sized samples to the extreme conditions required for garnet formation. encyclopedia.pub
The table below summarizes typical experimental conditions for almandine synthesis.
| Synthesis Method | Apparatus | Pressure (GPa) | Temperature (°C) | Duration | Starting Materials | Reference |
| Solid-State | Multi-Anvil Press | 4.0 | 1200 | 48 hours | Al₂O₃, SiO₂, Fe, Fe₂O₃, MgO | mdpi.com |
| Hydrothermal | Autoclave | Varies | Varies | Days to Months | Almandine nutrient solution | gemsociety.orggemgazette.com |
Experimental Determination of Almandine Stability Fields
Determining the stability field of almandine involves experiments that map the pressure and temperature conditions under which it is a stable phase. These experiments are crucial for using natural almandine occurrences as indicators of the metamorphic conditions experienced by rocks. Almandine is a key rock-forming silicate (B1173343) in the Earth's crust and upper mantle. wikipedia.org Its stability is constrained by breakdown reactions at high pressures and temperatures. Experimental studies on almandine-rich solid solutions provide insight into these limits. For example, the compression of synthetic almandine has been studied up to 21 GPa, showing no evidence of phase transitions within this range at ambient temperature. researchgate.net The stability of almandine is also influenced by the presence of other garnet end-members like pyrope (B576334), spessartine, and grossular, with which it forms extensive solid solutions. geoscienceworld.orgmdpi.com The upper pressure stability limit of pure almandine gives way to the formation of denser phases.
The table below outlines the general stability parameters for almandine.
| Parameter | Value | Conditions | Reference |
| Pressure Stability | Stable up to at least 21 GPa | Room Temperature | researchgate.net |
| Thermal Stability | High, dependent on pressure | High Pressure | geoscienceworld.org |
| Common Formation Environment | Metamorphic rocks (schists, gneisses) | Variable P-T | wikipedia.org |
Recrystallization and Growth Mechanisms in Almandine Under Controlled Conditions
Recrystallization in minerals like almandine is a process of forming new, strain-free grains from older, deformed ones. Laboratory studies on natural almandine-bearing rocks under controlled high-pressure and high-temperature conditions have provided insights into these mechanisms. Electron backscatter diffraction (EBSD) studies on deformed almandine-spessartine garnets show that dynamic recrystallization can occur, leading to the formation of new, smaller garnet grains (20–30 μm) from larger porphyroclasts (c. 10 mm). researchgate.net
One identified mechanism is subgrain rotation recrystallization . researchgate.net This involves the progressive rotation of small, slightly misoriented domains (subgrains) within a deformed crystal lattice until they form new, distinct high-angle grain boundaries. researchgate.net Following the formation of new grains, diffusion-accommodated grain boundary sliding can occur, where grains move past each other, a process facilitated by the diffusion of atoms along the grain boundaries. researchgate.net These studies show that crystal plasticity and subsequent recrystallization can be localized in specific deformation zones within the parent garnet crystal. researchgate.net
Thermodynamic Properties and Phase Equilibria Involving Almandine
Calorimetric Determination of Almandine Heat Capacity (Cp)
The heat capacity of almandine has been determined through various calorimetric techniques, providing insights into its thermal behavior at different temperatures.
Calorimetric measurements of synthetic and natural almandine have been conducted at low temperatures, typically from 2 K to 300 K. researchgate.netresearchgate.net These studies reveal a prominent λ-type (lambda-type) anomaly in the heat capacity at very low temperatures. This anomaly is characteristic of a second-order phase transition.
The lambda-type anomaly in almandine is attributed to a paramagnetic to antiferromagnetic phase transition. researchgate.net Research on synthetic almandine samples has shown that the sharpness and temperature of this transition are sensitive to the sample's composition, specifically the presence of Fe³⁺ ions. For synthetic almandines that are free or nearly free of Fe³⁺, a sharp phase transition occurs at 9.2 K. In contrast, almandine samples containing approximately 3% Fe³⁺ exhibit a less sharp λ-type peak at a slightly lower temperature of 8.0 ± 0.2 K. researchgate.netscispace.com This indicates that the presence of Fe³⁺ influences the magnetic ordering in the crystal lattice.
Table 1: Lambda-Type Anomaly in Almandine
| Sample Composition | Transition Temperature (K) | Anomaly Characteristics |
|---|---|---|
| Fe³⁺-free or nearly Fe³⁺-free synthetic almandine | 9.2 | Sharp peak |
| Synthetic almandine with ~3% Fe³⁺ | 8.0 ± 0.2 | Less sharp peak |
The total heat capacity of almandine can be separated into lattice (vibrational) and non-lattice contributions. researchgate.net The lattice contribution arises from the vibrations of the atoms in the crystal structure. The non-lattice contributions in almandine are primarily from electronic and magnetic effects.
The lattice heat capacity (Cvib) can be modeled using theoretical frameworks like the single-parameter phonon dispersion model. researchgate.net This allows for the isolation of the non-lattice heat capacity (Cex). Analysis of the non-lattice heat capacity reveals the presence of an electronic contribution (Cel), also known as a Schottky anomaly, which is superimposed on a larger magnetic heat-capacity effect (Cmag) around 17 K. researchgate.netscispace.com The Schottky anomaly is related to the thermal population of discrete electronic energy levels.
At 298.15 K, the calculated lattice entropy (Svib) is 303.3 J/(mol·K), which accounts for approximately 90% of the total standard entropy. The remaining non-lattice entropy (Sex) is 33.4 J/(mol·K), which is composed of a magnetic entropy contribution (Smag) of 32.1 J/(mol·K) and an electronic entropy contribution (Sel) of 1.3 J/(mol·K). researchgate.net
Table 2: Contributions to Standard Entropy of Almandine at 298.15 K
| Entropy Contribution | Value (J/(mol·K)) | Percentage of Total |
|---|---|---|
| Lattice (Vibrational) Entropy (Svib) | 303.3 | ~90% |
| Non-Lattice Entropy (Sex) | 33.4 | ~10% |
| - Magnetic Entropy (Smag) | 32.1 | |
| - Electronic Entropy (Sel) | 1.3 |
Standard Thermodynamic Functions of Almandine
The standard thermodynamic functions, including entropy, enthalpy of formation, and Gibbs free energy of formation, are fundamental for predicting the stability and reactivity of almandine.
The standard entropy (S°) of almandine is determined by integrating the low-temperature heat capacity data from close to 0 K up to the standard temperature of 298.15 K. Calorimetric measurements on well-characterized synthetic almandine samples have yielded S° values between 336.7 ± 0.8 J/(mol·K) and 337.8 ± 0.8 J/(mol·K). researchgate.net The lower value of 336.7 ± 0.8 J/(mol·K) is recommended as the most reliable for stoichiometric end-member almandine, as it was derived from a high-quality, Fe³⁺-free synthetic sample. researchgate.netscispace.com Another study calculated a standard entropy of 340.28 J/mol based on experimental high-pressure and high-temperature data, which is in close agreement with values from adiabatic calorimetry. rruff.info
The standard enthalpy of formation (ΔH°f) of almandine cannot be measured directly from its constituent elements. Instead, it is derived from experimental phase equilibrium studies. By analyzing the equilibrium conditions of reactions involving almandine, such as the reaction almandine + 3 rutile = 3 ilmenite (B1198559) + sillimanite (B1173473) + 2 quartz, a ΔH°f of -5269.63 kJ/mol has been determined. researchgate.netscispace.com Another calculation based on high-pressure experimental data for the reaction almandine + O₂ = magnetite + kyanite (B1234781) + quartz yielded a value of -5266.76 kJ/mol at 298.15 K. rruff.info
Table 3: Standard Thermodynamic Properties of Almandine at 298.15 K
| Property | Recommended Value | Method |
|---|---|---|
| Standard Entropy (S°) | 336.7 ± 0.8 J/(mol·K) | Integration of low-temperature heat capacity data |
| Standard Enthalpy of Formation (ΔH°f) | -5269.63 kJ/mol | Derived from phase equilibrium studies |
The standard Gibbs free energy of formation (ΔG°f) is a measure of the spontaneity of the formation of a compound from its elements in their standard states. It is derived from the standard enthalpy of formation (ΔH°f) and the standard entropy (S°) using the following equation:
ΔG°f = ΔH°f - TΔS°f
where T is the standard temperature (298.15 K) and ΔS°f is the standard entropy of formation. ΔS°f is calculated from the standard entropies of the compound and its constituent elements in their standard states. The standard Gibbs free energy of formation is a crucial parameter for determining the stability of almandine relative to other phases under standard conditions. ausetute.com.aulibretexts.org
Phase Equilibrium Studies of Almandine Reactions
Experimental studies of phase equilibria involving almandine are essential for constraining its thermodynamic properties and for understanding its stability field in pressure-temperature space. carleton.edu These studies typically involve subjecting a set of reactants to high pressures and temperatures and analyzing the resulting mineral assemblage.
One significant reaction that has been studied extensively is the GRAIL (Garnet-Rutile-Aluminum Silicate-Ilmenite-Quartz) equilibrium:
Almandine + 3 Rutile ⇌ 3 Ilmenite + Sillimanite + 2 Quartz
This reaction has been used to determine the thermodynamic mixing properties of almandine-pyrope garnets. usgs.gov By conducting experiments at various temperatures (e.g., 900 and 1000 °C) and pressures (8 to 14 kbar), researchers can determine the equilibrium compositions of the phases involved. usgs.gov The results of such studies support the use of garnet mixing models that incorporate ideal or nearly ideal Fe-Mg parameters. usgs.gov Furthermore, the data from these phase equilibrium experiments are used to calculate the standard entropy and enthalpy of formation of almandine. rruff.info
Stability Relations with Other Silicates and Oxides (e.g., Hercynite, Fayalite, Quartz, Rutile, Ilmenite, Sillimanite)
Almandine participates in several key metamorphic reactions that define its stability field in relation to other common silicates and oxides. These equilibria are fundamental to metamorphic petrology and are often used as geobarometers and geothermometers.
One of the well-studied and significant reactions involves the breakdown or formation of almandine in the presence of titanium-bearing minerals and aluminosilicates. The equilibrium between almandine, rutile, ilmenite, sillimanite, and quartz is particularly important for understanding the pressure-temperature conditions in high-grade metamorphic rocks. This relationship can be expressed by the following reaction:
Fe₃Al₂(SiO₄)₃ (Almandine) + 3 TiO₂ (Rutile) ⇌ 3 FeTiO₃ (Ilmenite) + Al₂SiO₅ (Sillimanite) + 2 SiO₂ (Quartz) science.gov
This equilibrium, often referred to as the GRAIL (Garnet-Rutile-Aluminosilicate-Ilmenite-Quartz) geobarometer, is sensitive to pressure. The formation of the assemblage on the right-hand side (ilmenite + sillimanite + quartz) is favored at lower pressures, while the assemblage on the left (almandine + rutile) is stable at higher pressures.
The stability of almandine is also linked to iron-rich oxides and silicates like hercynite and fayalite. Hercynite (FeAl₂O₄), a spinel-group mineral, can be found in high-grade metamorphosed aluminous rocks. While direct equilibrium reactions solely between almandine and hercynite are complex, they are often part of larger multivariant assemblages. For instance, the breakdown of other minerals, such as staurolite (B76914) or chloritoid, can produce assemblages containing both almandine and hercynite under specific P-T conditions. Furthermore, at very high pressures, hercynite itself breaks down into wüstite (FeO) and corundum (Al₂O₃), defining an upper stability limit for hercynite-bearing assemblages that might include almandine. researchgate.net
Fayalite (Fe₂SiO₄), an iron-rich olivine, is typically associated with lower-pressure metamorphic environments. Fayalite is stable in the presence of quartz at these lower pressures. wikipedia.org The relationship between almandine and fayalite is often buffered by oxygen fugacity. Reactions involving the oxidation of fayalite can influence the stability of associated iron-bearing silicates. For example, the widely used Fayalite-Magnetite-Quartz (FMQ) oxygen buffer sets conditions under which many iron silicate (B1173343) stabilities are studied. wikipedia.orgoup.com Under certain conditions, almandine can be a reaction product in systems that are buffered by fayalite-bearing assemblages. oup.com Fayalite is a common associate of almandine in metamorphosed iron-rich sediments.
Pressure-Temperature (P-T) Equilibria and Stability Limits
The stability of almandine is constrained within a specific range of pressure and temperature conditions, which can be determined through experimental petrology and thermodynamic calculations. These studies provide quantitative limits on the P-T field where almandine is a stable phase.
Experiments on the GRAIL assemblage have precisely constrained the P-T conditions for the equilibrium involving almandine, rutile, ilmenite, sillimanite, and quartz. These experiments demonstrate that the stability of almandine is highly dependent on pressure.
| Temperature (°C) | Pressure (kbar) | Observed Assemblage Stability |
|---|---|---|
| 900 | 8 - 14 | Almandine + Rutile stable at higher pressures within this range. |
| 1000 | 8 - 14 | Ilmenite + Sillimanite + Quartz favored at lower pressures within this range. |
The upper thermal stability limit of almandine under atmospheric pressure has been investigated through heating experiments. These studies show that almandine begins to decompose at elevated temperatures. Analysis of almandine heated in air indicates the onset of decomposition at approximately 750 °C, with the formation of iron oxides on its surface. More significant decomposition occurs at higher temperatures.
| Temperature (°C) | Duration | Observations |
|---|---|---|
| 750 | Varies | Onset of decomposition with formation of nanosized iron oxide (Fe₂O₃) particles. |
| 700 - 900 | 1 hour | Progressive decomposition and structural transformations. |
Synthesis experiments further delineate the P-T conditions under which almandine can form. Pure almandine garnet has been successfully synthesized in laboratory settings under high-pressure and high-temperature conditions, confirming its stability in environments such as eclogite facies metamorphism.
| Pressure (GPa) | Temperature (°C) | Outcome |
|---|---|---|
| 2.5 | 800 | Successful synthesis of almandine. |
| 3.0 | 775 | Successful synthesis of almandine. |
These experimental data, combined with thermodynamic modeling, allow for the construction of phase diagrams that map out the stability field of almandine relative to other minerals, providing a powerful tool for interpreting the geological history of metamorphic terrains.
Advanced Spectroscopic Characterization of Almandine Garnet
UV-Vis-NIR Spectroscopy for Electronic Transitions and Crystal Field Theory
Ultraviolet-visible-near-infrared (UV-Vis-NIR) spectroscopy is a fundamental technique for studying the electronic structure of almandine by probing the d-d electronic transitions of its constituent transition metal ions, primarily Fe²⁺. The spectra of almandine-rich garnets are complex, showing several overlapping absorption bands.
The UV-Vis spectrum of almandine is dominated by the electronic transitions of Fe²⁺. While spin-allowed transitions occur in the near-infrared region, the visible and UV regions feature a series of weaker, sharper bands that are assigned to spin-forbidden transitions of Fe²⁺. researchgate.net These transitions occur from the ground state to excited states of different spin multiplicity. In addition to Fe²⁺, many almandine garnets contain manganese (Mn²⁺), which also contributes sharp, spin-forbidden absorption bands, particularly in the 23,000 to 25,000 cm⁻¹ range in spessartine-rich solid solutions. xray.czresearchgate.net The presence of Fe³⁺ can also contribute to the spectrum, with a prominent band observed between 27,100 and 27,500 cm⁻¹ in some samples. researchgate.net
| Ion | Approximate Wavenumber (cm-1) | Transition Type |
|---|---|---|
| Fe2+ | ~14,000 - 25,000 | Spin-forbidden d-d transitions |
| Mn2+ | ~23,000 - 25,000 | Spin-forbidden d-d transitions |
| Fe3+ | ~27,100 - 27,500 | Spin-forbidden d-d transition (octahedral site) |
Almandine frequently forms solid solutions with other garnet end-members like pyrope (B576334) (Mg₃Al₂(SiO₄)₃) and spessartine (Mn₃Al₂(SiO₄)₃). The positions and intensities of the Fe²⁺ and Mn²⁺ absorption bands are sensitive to these compositional changes. In almandine-pyrope solid solutions, as the pyrope (Mg) component increases, lower wavenumber Fe²⁺ transitions tend to decrease slightly in energy, while higher wavenumber transitions increase in energy. researchgate.net In the almandine-spessartine series, the variations in Fe²⁺ transition energies follow a different pattern, with the three lowest wavenumber transitions showing the most significant energy shifts across the join. xray.czresearchgate.net These spectral shifts are correlated with changes in the local crystal field environment around the Fe²⁺ ion as the bulk composition of the garnet changes.
Synchrotron-Based X-ray Absorption Spectroscopy (XAS) for Electronic Structure
Synchrotron-based X-ray Absorption Spectroscopy (XAS) is a highly sensitive technique for probing the local geometric and electronic structure around a specific element. It is divided into two regions: X-ray Absorption Near-Edge Structure (XANES) and Extended X-ray Absorption Fine Structure (EXAFS).
XANES, in particular, provides detailed information about the oxidation state and coordination geometry of the absorbing atom. Studies on almandine using Fe K-edge XANES have shown that the resulting spectrum serves as a distinct fingerprint that can be used for mineral identification by comparing it with theoretically calculated spectra for the almandine crystal structure. Furthermore, Fe K-edge XANES is a powerful tool for quantifying the Fe³⁺/ΣFe ratio in garnets, which is crucial for understanding the redox conditions of their formation. researchgate.net
Investigations at the Al K-edge of almandine have revealed the high sensitivity of XANES to the broader atomic environment. researchgate.net Theoretical calculations demonstrate that to accurately reproduce the experimental Al K-edge XANES spectrum, it is necessary to include the scattering contributions from atoms located in higher-coordination shells, beyond the immediate oxygen neighbors. researchgate.net This indicates that the electronic properties of the aluminum site are influenced by the cations in the surrounding dodecahedral (Fe²⁺) and tetrahedral (Si⁴⁺) sites, showcasing XAS as a probe of not just the local, but the extended local structure. researchgate.net
Raman Spectroscopy for Vibrational Modes and Structural Insights
Raman spectroscopy is a powerful non-destructive technique utilized for the detailed analysis of the chemical composition and crystal structure of almandine (Al₂Fe₃(SiO₄)₃). This method involves inelastic scattering of monochromatic light, usually from a laser, which interacts with the vibrational modes of the crystal lattice. The resulting Raman spectrum provides a unique fingerprint of the mineral, with specific peaks corresponding to distinct vibrational motions of its constituent atoms and molecular units.
The Raman spectrum of almandine can be broadly categorized into three main regions: the low-frequency region (below 400 cm⁻¹), the mid-frequency region (approximately 400-800 cm⁻¹), and the high-frequency region (above 800 cm⁻¹). Each of these regions contains peaks that can be assigned to specific vibrational modes, offering profound insights into the mineral's structural integrity and composition.
The low-frequency region is primarily associated with the translational and rotational modes of the SiO₄ tetrahedra and the vibrations of the divalent cations (Fe²⁺) within the crystal lattice. The mid-frequency range is dominated by the bending vibrations of the Si-O bonds within the silicate (B1173343) tetrahedra. The high-frequency region features the strong stretching vibrations of the Si-O bonds.
Detailed research findings have established a clear correlation between the positions of these Raman peaks and the chemical composition of the garnet. For instance, in solid solutions of almandine and pyrope, the frequencies of the Si-O stretching and bending modes, as well as the rotation of the SiO₄ tetrahedron, exhibit a linear decrease with an increasing almandine component. Conversely, the translational modes of the SiO₄ tetrahedron show an increase in frequency with higher almandine content. unam.mxird.fr
The precise positions of the Raman bands are sensitive to the local structural environment and can be used to identify and characterize different types of garnets. The dominant almandine component in a sample can be confirmed by the presence of intense modes around 357-359 cm⁻¹, 558 cm⁻¹, and 915-919 cm⁻¹. xray.cz
The following interactive data table summarizes the characteristic Raman bands observed in almandine and their corresponding vibrational mode assignments.
| Raman Shift (cm⁻¹) | Vibrational Mode Assignment | Description |
| ~170 | T[X²⁺] | Translational mode of the divalent cation (Fe²⁺) |
| ~350 | R(SiO₄) | Rotational mode of the SiO₄ tetrahedron |
| ~558 | ν₂(Si-O) | Bending vibration of the Si-O bond |
| ~635 | ν₄(Si-O) | Bending vibration of the Si-O bond |
| ~917 | ν₁(Si-O) | Symmetric stretching vibration of the Si-O bond |
| ~1044 | ν₃(Si-O) | Asymmetric stretching vibration of the Si-O bond |
Electron Paramagnetic Resonance (EPR) for Trace Fe³⁺ Detection
Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a highly sensitive spectroscopic technique for studying materials with unpaired electrons. In the context of almandine, which has the ideal formula Al₂Fe₃(SiO₄)₃ with iron in the ferrous (Fe²⁺) state, EPR is particularly valuable for detecting the presence of trace amounts of ferric iron (Fe³⁺). The existence of Fe³⁺ can indicate oxidation or charge-balancing substitutions within the crystal lattice, providing insights into the geological conditions of the garnet's formation.
The fundamental principle of EPR involves the absorption of microwave radiation by an unpaired electron in the presence of a strong external magnetic field. The Fe³⁺ ion, with its five unpaired d-electrons, is a paramagnetic center that can be readily detected by EPR. The resulting EPR spectrum is characterized by its g-factor, which is a dimensionless proportionality constant that is a sensitive indicator of the electron's local environment.
For high-spin Fe³⁺ in a crystalline environment, the EPR spectrum can be complex due to the effects of the crystal field. However, characteristic signals are often observed at specific g-values. In many materials, Fe³⁺ in sites of low symmetry gives rise to a prominent signal at a g-value of approximately 4.3. nih.gov Another common signal for Fe³⁺ can be found around a g-value of 2.0, which is close to the free-electron g-value of 2.0023. unam.mx The exact g-value and the shape of the EPR signal are influenced by the coordination and symmetry of the site occupied by the Fe³⁺ ion. In the garnet structure, Fe³⁺ can potentially substitute for Al³⁺ in the octahedral sites or for Si⁴⁺ in the tetrahedral sites, with charge balance being maintained by other ionic substitutions.
While specific, detailed EPR studies on almandine are not extensively documented in publicly available literature, the principles of Fe³⁺ detection in other garnets and minerals can be applied. The presence of a signal at g ≈ 4.3 in an almandine sample would be strong evidence for the existence of trace Fe³⁺ in a rhombically distorted environment. A signal near g ≈ 2.0 could also indicate the presence of Fe³⁺, potentially in a more symmetric site or as part of a magnetically interacting cluster.
The following interactive data table provides a summary of the expected EPR signals for trace Fe³⁺ in a garnet-like matrix.
| Approximate g-factor | Interpretation |
| ~4.3 | High-spin Fe³⁺ in a site with low (rhombic) symmetry |
| ~2.0 | High-spin Fe³⁺ in a site with higher symmetry or in magnetically interacting clusters |
Computational Modeling and Theoretical Investigations of Almandine
Density Functional Theory (DFT) Calculations for Electronic and Magnetic Structure
Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. DFT calculations for almandine have been instrumental in elucidating its magnetic properties and the nature of chemical bonding. diva-portal.org By using the local spin density approximation, researchers have successfully calculated parameters such as quadrupole splittings, spin-allowed d-d transitions, and the magnetic moment for the iron atoms. scispace.comresearchgate.net These calculated values show reasonable agreement with experimental data from Mössbauer spectroscopy, absorption spectroscopy, and magnetization measurements, confirming the reliability of the theoretical approach. scispace.comresearchgate.net
The electronic structure calculations reveal that almandine is composed of two identical, interpenetrating magnetic sublattices of Fe dodecahedra. researchgate.net The interactions within each sublattice are ferromagnetic, while the coupling between the two sublattices is weakly antiferromagnetic. researchgate.net This theoretical model aligns well with experimental observations, including the low Néel temperature of approximately 7 K and the details of Mössbauer spectra below this temperature. scispace.com
The magnetic ordering in almandine arises from superexchange interactions, where the magnetic coupling between Fe²⁺ ions is mediated by intervening non-magnetic ions. DFT calculations have been used to determine the magnetic coupling constants for various possible exchange pathways. scispace.com
Competing superexchange pathways have been identified:
Via Oxygen Bridges: This occurs between iron ions in adjacent, edge-sharing dodecahedra. The coupling between the iron spins of these neighboring dodecahedra is consistently ferromagnetic. scispace.com This interaction leads to the formation of rings of ten ferromagnetically coupled dodecahedra. scispace.com
Via Si and Al Polyhedra: More distant iron dodecahedra are connected through the edges of silicon tetrahedra and aluminum octahedra. scispace.com The coupling between the two interpenetrating rings of dodecahedra occurs via these Al octahedra and Si tetrahedra and is antiferromagnetic. scispace.com
Atomistic simulations, a computational method based on classical pair potentials, have been employed to predict the migration behavior of ions within the almandine crystal lattice. These simulations provide valuable information on diffusion pathways and their associated activation energies. mdpi.com
For almandine, the diffusion of Fe²⁺ ions is a key process. Simulations have identified a three-dimensional, long-range diffusion pathway for Fe²⁺ ions. researchgate.net The calculations considered both linear and curved pathways between adjacent Fe sites, with a notable hopping distance of 3.52 Å. mdpi.com The curved pathway was found to be significantly more favorable, with a calculated activation energy of just 0.44 eV, compared to 1.83 eV for the linear path. mdpi.com This low activation energy suggests that the ionic conductivity in almandine is high, indicating rapid Fe²⁺ ion diffusion. researchgate.net
Atomistic Simulations of Defect Structures and Dopant Effects
Atomistic simulations are crucial for understanding intrinsic defects and the effects of dopants on the almandine structure. mdpi.com These simulations, based on classical pair potentials, calculate the formation energies of various defects to determine their likelihood. researchgate.net
The most favorable intrinsic defect process in almandine is the Al-Si antisite defect cluster, where an Al³⁺ ion and a Si⁴⁺ ion swap positions. mdpi.comresearchgate.net This indicates a degree of cation disorder is inherent in the material. researchgate.net
Simulations have also been used to predict the most favorable dopants for substituting the native cations in almandine by calculating their solution energies. The results indicate:
On the Fe site: Manganese (Mn) is the most favorable isovalent dopant, suggesting a preference for forming almandine-spessartine solid solutions. mdpi.com
On the Al site: Gallium (Ga) is the most favorable isovalent dopant. mdpi.comresearchgate.net
On the Si site: Germanium (Ge) is the most favorable isovalent dopant. mdpi.comresearchgate.net
Furthermore, simulations suggest that the subvalent doping of Ga on the Si site is an energetically favorable process for increasing the Fe²⁺ content in the material. researchgate.net
Table 1: Calculated Solution Energies for Isovalent Dopants in Almandine This table presents the calculated solution energies for various dopants at the Fe, Al, and Si sites in almandine, as determined by atomistic simulations. Negative values indicate an energetically favorable substitution.
| Substituted Site | Dopant Ion | Solution Energy (eV) | Favorable? |
| Fe (Fe²⁺) | Mn²⁺ | -0.08 | Yes |
| Fe (Fe²⁺) | Ca²⁺ | -0.04 | Yes |
| Fe (Fe²⁺) | Mg²⁺ | > 0 | No |
| Al (Al³⁺) | Ga³⁺ | -0.11 | Yes |
| Al (Al³⁺) | Sc³⁺ | > 0 | No |
| Si (Si⁴⁺) | Ge⁴⁺ | Favorable | Specific value not cited |
Data sourced from Physchem 2022, 2, 43–51. mdpi.com
Modeling of Thermoelastic Properties under High-Pressure Conditions
Understanding the thermoelastic properties of almandine, such as its bulk modulus and thermal expansion, is essential for geological applications like geobarometry. frontiersin.org High-pressure and high-temperature synchrotron X-ray diffraction experiments provide data that can be fitted to equations of state to model these properties. frontiersin.orgresearchgate.net
For almandine, a third-order Birch-Murnaghan equation of state is commonly used. Fitting experimental data to this model has yielded a bulk modulus (KT0) of approximately 185 GPa and a first pressure derivative (K'T0) of 4.2. researchgate.net Theoretical modeling of pyrope-almandine solid solutions shows that thermoelastic properties can vary non-linearly with composition. frontiersin.org For instance, the thermal expansion coefficient in the pyrope-almandine series follows a parabolic trend, with intermediate compositions showing a larger thermal expansion than the endmembers. frontiersin.org
Table 2: Experimentally Determined Thermoelastic Parameters for Almandine This table summarizes key thermoelastic parameters for almandine derived from high-pressure experimental data.
| Parameter | Symbol | Value | Source |
| Bulk Modulus | KT0 | 185 (3) GPa | researchgate.net |
| Pressure Derivative of Bulk Modulus | K'T0 | 4.2 (3) | researchgate.net |
Values in parentheses represent standard deviations.
Theoretical Prediction of Thermodynamic Mixing Properties in Solid Solutions
The formation of solid solutions is common for garnets, and understanding their thermodynamic mixing properties (e.g., excess enthalpy, entropy, and Gibbs free energy of mixing) is crucial for petrology. Theoretical models predict the degree of ideality or non-ideality in these solid solutions.
For the almandine-pyrope (Fe-Mg) solid solution, experimental evidence from phase equilibrium studies suggests that the mixing behavior is ideal or nearly ideal. usgs.gov This supports the use of thermodynamic models that incorporate ideal Fe-Mg mixing parameters. usgs.gov
For the almandine-spessartine (Fe-Mn) solid solution, calorimetric measurements indicate that the calorimetric entropy at 298 K is consistent with ideal mixing behavior. researchgate.net However, thermodynamic analysis of high-pressure and high-temperature phase-equilibrium experiments suggests a positive excess Gibbs free energy of mixing (ΔGex). researchgate.net This points to a positive enthalpy of mixing, with derived Margules parameters of WHFeMn = 4170 J/cation mol and WHMnFe = 1221 J/cation mol, indicating a tendency toward ordering or exsolution rather than ideal random mixing under certain conditions. researchgate.net
These theoretical predictions, often based on the CALPHAD (Calculation of Phase Diagrams) approach, are essential for accurately modeling geological processes and interpreting the formation conditions of metamorphic rocks.
Trace Element Geochemistry and Partitioning in Almandine Systems
Trace Element Partitioning Between Almandine and Coexisting Phases (e.g., Melt, Other Minerals)
The partitioning of a trace element between a mineral and a melt is described by the partition coefficient (D), which is the ratio of the element's concentration in the mineral to its concentration in the melt. Almandine-rich garnets are significant hosts for a variety of trace elements, particularly the rare earth elements (REE) and high field strength elements (HFSE).
The crystal structure of almandine features a dodecahedral X-site, where Fe²⁺ resides. The compatibility of a trace element in this site is largely determined by its ionic radius and charge. Elements with a size and charge similar to Fe²⁺ are more readily incorporated. This crystallographic control is a primary reason why almandine preferentially incorporates certain trace elements over others. For instance, almandine-rich garnets typically show a stronger affinity for middle rare earth elements (MREE) and heavy rare earth elements (HREE) compared to pyrope-rich garnets. researchgate.net
Experimental studies have been crucial in quantifying these partitioning behaviors. For example, experiments on basaltic systems at high pressures (2.0 to 3.0 GPa) have systematically determined the partition coefficients for HFSE and REE between garnet and melt, providing foundational data for modeling magmatic processes. researchgate.net
Heavy Rare Earth Element (HREE) Compatibility and Fractionation
Almandine garnet exhibits a strong compatibility for Heavy Rare Earth Elements (HREEs; from terbium to lutetium) and yttrium (Y). ifremer.fr This is because the ionic radii of these trivalent cations are optimal for substitution into the eight-coordinated X-site of the garnet structure. This strong partitioning has profound implications for the geochemistry of magmas and metamorphic rocks.
During the partial melting of a garnet-bearing source rock, HREEs are preferentially retained in the residual garnet. This results in melts that are characteristically depleted in HREEs. Conversely, during the fractional crystallization of a magma, the early formation of garnet will deplete the evolving melt in HREEs. researchgate.net
The process of HREE incorporation during garnet growth often follows a Rayleigh fractionation model. ifremer.fr As garnet crystallizes, it preferentially removes HREEs from the surrounding medium (e.g., melt or metamorphic matrix). This leads to a progressive depletion of HREEs in the source reservoir, which is recorded in the zoning of the garnet crystal itself. Typically, the core of the garnet, which grew first, is richest in HREEs, and the concentration decreases towards the rim. ifremer.fr This bell-shaped zoning profile is a classic indicator of garnet growth under conditions of element depletion. ifremer.fr
Below is a table showing experimentally determined partition coefficients (D) for selected HREEs between garnet and basaltic melt at high pressure and temperature.
| Element | D (Garnet/Melt) at 3 GPa, 1470°C researchgate.net | D (Garnet/Melt) at 2.5 GPa, 1400°C researchgate.net |
|---|---|---|
| Dy (Dysprosium) | 4.7 | 6.2 |
| Er (Erbium) | 7.7 | 11.3 |
| Yb (Ytterbium) | 13.7 | 24.3 |
| Lu (Lutetium) | 14.8 | 27.9 |
Behavior of Large Ion Lithophile Elements (LILE) and High Field Strength Elements (HFSE)
Large Ion Lithophile Elements (LILEs), such as rubidium (Rb), strontium (Sr), and barium (Ba), have large ionic radii and low field strengths. Due to their large size, they are highly incompatible in the compact almandine crystal structure. Their partition coefficients between almandine and silicate (B1173343) melts are typically very low, often less than 0.01. Consequently, almandine rejects LILEs, which become enriched in coexisting melts or other minerals like feldspar (B12085585) and mica that can more readily accommodate them.
High Field Strength Elements (HFSEs), including zirconium (Zr), hafnium (Hf), niobium (Nb), and tantalum (Ta), have high ionic charges and smaller radii. Their partitioning behavior in almandine is more variable than that of LILEs but they are also generally considered incompatible. However, their compatibility can be influenced by the specific composition of the garnet and the melt. researchgate.net Experimental studies have shown that while D values for HFSEs are typically less than 1, they are generally higher than those for LILEs. For example, Zr and Hf can be incorporated to a greater extent than Nb and Ta. researchgate.net
The table below presents partition coefficients for selected HFSEs between garnet and melt from experimental studies.
| Element | D (Garnet/Melt) at 3 GPa, 1470°C researchgate.net | D (Garnet/Melt) at 2.5 GPa, 1400°C researchgate.net |
|---|---|---|
| Zr (Zirconium) | 0.43 | 0.54 |
| Hf (Hafnium) | 0.67 | 0.94 |
| Nb (Niobium) | 0.023 | 0.015 |
| Ti (Titanium) | 0.31 | 0.33 |
Influence of Pressure, Temperature, and Oxygen Fugacity on Partition Coefficients
The partitioning of trace elements into almandine is not constant but varies with the physical and chemical conditions of the system.
Pressure: Pressure generally influences the size of the crystallographic sites. An increase in pressure can affect the compatibility of certain elements. For almandine, increasing pressure can lead to changes in the dominant substitution mechanisms for trace elements, which in turn alters their partition coefficients. researchgate.net The grossular (calcium) content of garnet, which affects the lattice dimensions, also tends to increase with pressure, further influencing trace element incorporation. oup.com
Temperature: Temperature has a significant effect on partition coefficients. Generally, partitioning becomes less selective at higher temperatures, meaning D values for compatible elements decrease while those for incompatible elements may increase, bringing all D values closer to unity. For instance, experimentally determined garnet/melt partition coefficients for REEs show a systematic increase with decreasing temperature. researchgate.net At 1000°C and 20 kbar, the zircon/garnet partition coefficient for lutetium is 1.4, while at 800°C it increases to 12, highlighting the strong temperature dependence. researchgate.net
Oxygen Fugacity (ƒO₂): Oxygen fugacity, or the partial pressure of oxygen, controls the oxidation state of multivalent elements, such as europium (Eu), vanadium (V), and chromium (Cr). A change in the valence state of an element can significantly alter its ionic radius and charge, thereby affecting its ability to substitute into the almandine lattice. While the effects of ƒO₂ on partitioning have been studied for minerals like clinopyroxene, specific quantitative data for almandine remains less constrained in the literature. However, it is expected that elements like europium, which can exist as Eu²⁺ or Eu³⁺, would show ƒO₂-dependent partitioning. Under more reducing conditions, Eu²⁺ is more prevalent; its larger size makes it less compatible in the almandine X-site compared to the smaller Eu³⁺ which is dominant under oxidizing conditions.
Atomistic Simulation of Trace Element Incorporation Energetics and Lattice Relaxation
Atomistic simulation provides a powerful theoretical approach to understanding the fundamental controls on trace element incorporation in almandine at the atomic level. vu.nlmq.edu.au These computer models calculate the energetics of substituting a trace element into the crystal lattice, taking into account factors like charge and ionic radius mismatch.
Simulations on pure almandine have been used to study the incorporation of a wide range of elements, including divalent (e.g., Ni, Mg, Co, Ca, Sr), trivalent (e.g., Sc, Lu, Yb, Gd, La), and monovalent (e.g., Li, Na, K) cations into the Fe²⁺ (X) site. mq.edu.au The calculations determine the "relaxation energy," which is the energy released when the crystal lattice strains or distorts to accommodate a foreign ion. vu.nl
These studies confirm that the energy required to substitute an ion shows a near-parabolic dependence on its ionic radius, consistent with theoretical models of elastic strain. vu.nlmq.edu.au There is an "ideal" ionic radius (r₀) that fits perfectly into the lattice site with minimal strain. Ions that are either too large or too small cause strain, making their incorporation less energetically favorable. Simulations show that for the almandine X-site, the ideal radius and the apparent stiffness of the site (represented by the Young's Modulus, E) increase with the charge of the substituting cation. vu.nl This highlights the overriding influence of the local crystal environment on trace element partitioning. vu.nl
Furthermore, simulations can calculate "solution energies" by considering the exchange of elements between the garnet and a simplified melt, providing a more complete picture of the partitioning process. mq.edu.au These theoretical results complement experimental partitioning data and help explain why partitioning behavior changes across different garnet compositions (e.g., pyrope (B576334) vs. almandine vs. grossular). vu.nl
Trace Element Zoning Patterns in Almandine and Implications for Growth History
The distribution of trace elements within a single almandine crystal is often not uniform. This chemical zonation, from the core of the crystal to its rim, preserves a record of the changing physical and chemical conditions during its growth.
One of the most common patterns, particularly in metamorphic garnets, is bell-shaped zoning for HREEs and yttrium (Y). ifremer.frresearchgate.net The core of the garnet is enriched in these elements, with concentrations decreasing systematically towards the rim. This pattern is a direct consequence of Rayleigh fractionation during prograde metamorphism, where the garnet depletes the surrounding rock matrix of HREEs as it grows. ifremer.fr
However, zoning patterns can be more complex. Sharp increases or "annuli" of certain trace elements can indicate the breakdown of other accessory minerals that host these elements. For example, a sudden increase in Y + HREE in a garnet rim might signal the consumption of nearby xenotime (B576624) or monazite (B576339). pierrelanari.com Similarly, enrichment in elements like vanadium (V) or chromium (Cr) can be linked to the breakdown of biotite (B1170702) or other mafic minerals. pierrelanari.com
In garnets that crystallize from a melt (magmatic garnets), zoning patterns can be different. For example, some garnets from anatectic rocks (formed by partial melting) show an increase in HREE from core to rim. researchgate.net This reverse zonation is inconsistent with simple subsolidus growth and points to crystallization from an evolving anatectic melt. researchgate.net Therefore, detailed mapping of trace element zoning in almandine provides invaluable insights into petrogenetic processes, including metamorphic reactions, fluid-rock interaction, and the evolution of magmatic systems. pierrelanari.com
Almandine As a Petrological and Geochemical Tool
Geothermobarometry Applications in Metamorphic Geology
Geothermobarometry is a quantitative method used by geologists to determine the specific pressure (barometry) and temperature (thermometry) conditions under which a metamorphic rock formed. Almandine-rich garnet is a key mineral in these calculations due to its widespread occurrence in metamorphic rocks like schists and gneisses and its compositional sensitivity to changes in pressure and temperature (P-T). geologyscience.comminsocam.org
The chemical composition of almandine, and garnet in general, changes systematically with the P-T conditions of metamorphism. mdpi.com By analyzing the distribution of elements like iron, magnesium, calcium, and manganese within the garnet and coexisting minerals, geologists can estimate the peak P-T conditions a rock has experienced. mdpi.comucsb.edu
Several well-established geothermobarometers are based on the exchange of elements between garnet and other minerals. For instance, the Garnet-Biotite (GB) geothermometer relies on the temperature-dependent exchange of iron (Fe) and magnesium (Mg) between coexisting almandine-rich garnet and biotite (B1170702). ucsb.edugeologyscience.ruweebly.com Similarly, the Garnet-Aluminosilicate-Plagioclase-Quartz (GASP) geobarometer is widely used to determine metamorphic pressure by examining the equilibrium between garnet, an aluminosilicate (B74896) mineral (kyanite, sillimanite (B1173473), or andalusite), plagioclase, and quartz. mdpi.comucsb.edugeologyscience.ru
Chemical zoning, or the variation in composition from the core of a garnet crystal to its rim, provides a detailed record of the rock's P-T path during metamorphism. mdpi.comuliege.be As the garnet grows during prograde metamorphism (increasing temperature and pressure), its composition changes in response to the evolving conditions, preserving a history of the metamorphic event. mdpi.com
| Geothermobarometer | Mineral Assemblage | Principle | Parameter Determined |
|---|---|---|---|
| Garnet-Biotite (GB) | Garnet, Biotite | Fe-Mg exchange is temperature-dependent. | Temperature |
| Garnet-Aluminosilicate-Plagioclase-Quartz (GASP) | Garnet, Al₂SiO₅, Plagioclase, Quartz | Net transfer reaction is pressure-sensitive. | Pressure |
| Garnet-Clinopyroxene (Grt-Cpx) | Garnet, Clinopyroxene | Fe-Mg exchange is temperature-dependent. | Temperature |
| Garnet-Hornblende | Garnet, Hornblende | Fe-Mg exchange is temperature-dependent. | Temperature |
Almandine (Fe₃Al₂(SiO₄)₃) forms a solid solution series with two other common garnet end-members: pyrope (B576334) (Mg₃Al₂(SiO₄)₃) and spessartine (Mn₃Al₂(SiO₄)₃). geoscienceworld.orgarizona.edujewellermagazine.com This means that iron (Fe²⁺), magnesium (Mg²⁺), and manganese (Mn²⁺) can readily substitute for one another in the garnet crystal structure. britannica.com The resulting intermediate compositions are common in nature and their relative proportions are powerful geochemical indicators.
The relative amounts of the almandine, pyrope, and spessartine components in a garnet crystal are highly dependent on the bulk composition of the parent rock (protolith) and the metamorphic P-T conditions. britannica.comalexstrekeisen.it
Pyrope content generally increases with higher temperatures and pressures, making it a key indicator of high-grade metamorphism, such as in eclogite and granulite facies rocks. alexstrekeisen.itmdpi.com
Almandine is the most common component and is stable across a broad range of metamorphic grades. geologyscience.comarizona.edu
Spessartine content is often highest in the core of garnets that grew at the beginning of metamorphism (lower grades) and tends to decrease toward the rim as temperature increases. uliege.be This is because manganese is typically consumed early in the garnet-forming reactions.
The systematic variation in these components, often observed as chemical zoning from the core to the rim of a single garnet crystal, allows petrologists to reconstruct the P-T-t (pressure-temperature-time) path of the host rock. mdpi.comuliege.be For example, a garnet with a manganese-rich (spessartine) core and magnesium-rich (pyrope) rim indicates growth during prograde metamorphism.
| End-Member | Chemical Formula | Dominant Divalent Cation | Typical Metamorphic Environment |
|---|---|---|---|
| Almandine | Fe₃Al₂(SiO₄)₃ | Iron (Fe²⁺) | Wide range, common in schists and gneisses. arizona.edu |
| Pyrope | Mg₃Al₂(SiO₄)₃ | Magnesium (Mg²⁺) | High-pressure and high-temperature rocks (eclogites, granulites). alexstrekeisen.it |
| Spessartine | Mn₃Al₂(SiO₄)₃ | Manganese (Mn²⁺) | Lower-grade metamorphic rocks; often concentrated in garnet cores. uliege.be |
Understanding Geochemical Evolution of Metamorphic Rocks
Almandine garnet is a robust mineral that can preserve a detailed record of a rock's metamorphic history through chemical zoning. mdpi.compierrelanari.com As garnet grows, it incorporates elements from the surrounding rock matrix. If the P-T conditions or the availability of elements in the matrix change, the composition of the growing garnet layers will also change. mdpi.com Because diffusion of elements within the garnet crystal structure is extremely slow, especially for trace elements, this zoning often remains preserved even during subsequent geological events. pierrelanari.compnas.org
By mapping the distribution of major elements (Fe, Mg, Mn, Ca) and trace elements (e.g., Yttrium, Heavy Rare Earth Elements) from the core to the rim of an almandine crystal, geologists can deduce the sequence of mineral reactions that occurred during metamorphism. pierrelanari.com For example, a sudden increase in yttrium (Y) in a specific growth zone of a garnet can indicate the breakdown of a yttrium-bearing mineral like xenotime (B576624) or monazite (B576339) in the rock matrix at a specific point in its P-T path. pierrelanari.com This detailed information helps to reconstruct the geochemical evolution of the metamorphic rock and understand the processes of mineral growth and consumption. mdpi.com
Isotopic Studies Involving Almandine (e.g., Oxygen, Iron Isotope Fractionation)
Isotopic analysis of almandine provides another powerful layer of information for understanding geological processes. The ratios of stable and radiogenic isotopes within the garnet crystal can reveal the sources of fluids and melts, the temperatures of mineral formation, and the absolute ages of metamorphic events.
Oxygen Isotopes : The ratio of oxygen isotopes (¹⁸O/¹⁶O, expressed as δ¹⁸O) in almandine can be used as a tracer for fluid-rock interaction and to determine the source of fluids involved in metamorphism. pnas.orgresearchgate.net Because garnet is resistant to oxygen diffusion, it can retain its original isotopic signature even at high temperatures. pnas.orgminsocam.org By analyzing the δ¹⁸O values of garnet, scientists can distinguish between fluids originating from magmatic, metamorphic, or meteoric (surface-derived) sources. pnas.org The fractionation of oxygen isotopes between garnet and other coexisting minerals is also temperature-dependent, providing a basis for geothermometry.
Iron Isotopes : The fractionation of iron isotopes (⁵⁶Fe/⁵⁴Fe) between almandine and other iron-bearing minerals is an emerging field of study. originslab.net Research has shown that the distribution of iron isotopes is sensitive to temperature and the oxidation state of iron. originslab.netresearchgate.net This has potential applications in geothermometry and for understanding oxidation-reduction processes deep within the Earth's crust and mantle. researchgate.netuchicago.edubohrium.com
Radiogenic Isotopes (Geochronology) : Almandine-rich garnet is crucial for dating metamorphic events using radiogenic isotope systems like Lutetium-Hafnium (Lu-Hf) and Samarium-Neodymium (Sm-Nd). geoscienceworld.orggeoscienceworld.org Garnet incorporates the parent isotopes Lu and Sm into its crystal structure. Over geological time, ¹⁷⁶Lu decays to ¹⁷⁶Hf and ¹⁴⁷Sm decays to ¹⁴³Nd. By measuring the parent and daughter isotopes in garnet and other minerals, geologists can calculate a precise age for the timing of garnet growth, and thus the age of the metamorphic event itself. geoscienceworld.orggeoscienceworld.orgresearchgate.net Combining Lu-Hf and Sm-Nd geochronology can even resolve the duration of a metamorphic event, as these systems can record different stages of garnet growth. bohrium.commdpi.com
Advanced Research Topics and Future Directions in Almandine Studies
Anisotropic Vibrational Behavior of Cations in Almandine
Recent investigations into the crystal structure of almandine have revealed significant anisotropic vibrational behavior of the cations, particularly those occupying the eight-coordinated dodecahedral site. arizona.edugeoscienceworld.org This anisotropy, where the thermal motion of an atom is not uniform in all directions, has profound implications for understanding the thermodynamic properties of almandine.
High-precision X-ray diffraction studies have shown that the displacement parameters for the cations on the dodecahedral site are large and anisotropic. arizona.edugeoscienceworld.org This behavior is primarily a result of anisotropic thermal vibrations along the longer cation-oxygen bonds. arizona.edugeoscienceworld.org In essence, the cation vibrates with greater amplitude in specific directions within its coordination polyhedron. This non-rigid behavior of the dodecahedral site contrasts with the more rigid behavior of the tetrahedra and octahedra within the garnet structure. arizona.edugeoscienceworld.org
The strong and anisotropic vibrations of the cations contribute significantly to the relatively large heat capacities and third-law entropies observed in garnets. arizona.edugeoscienceworld.org Understanding this anisotropic behavior is crucial for accurately modeling the thermodynamic properties of almandine and its solid solutions, which are essential for petrological and geophysical calculations.
Table 1: Anisotropic Displacement Parameters in Almandine
| Atom Site | Temperature (K) | U₁₁ (Ų) | U₂₂ (Ų) | U₃₃ (Ų) | U₁₂ (Ų) | U₁₃ (Ų) | U₂₃ (Ų) |
|---|---|---|---|---|---|---|---|
| Fe²⁺ (X-site) | 100 | 0.0034 | 0.0034 | 0.0034 | -0.0002 | -0.0002 | 0.0002 |
| Fe²⁺ (X-site) | 293 | 0.0085 | 0.0085 | 0.0085 | -0.0005 | -0.0005 | 0.0005 |
Note: Data is illustrative and based on findings of strongly anisotropic thermal motion. Actual values can vary with specific sample composition and experimental conditions. arizona.edu
Role of Almandine in Deep Earth Processes and Mantle Dynamics
Almandine is a key rock-forming silicate (B1173343) mineral found in the Earth's crust and upper mantle. wikipedia.org Its presence and chemical composition provide valuable information about the geological processes occurring deep within the Earth. As a constituent of metamorphic rocks such as schists and gneisses, almandine's formation is indicative of specific pressure and temperature conditions. berkeley.edu
In the context of mantle dynamics, almandine plays a role in the geochemical evolution of the Earth. arxiv.org It is a component of subducted oceanic crust, and its behavior under high-pressure and high-temperature conditions influences the physical and chemical properties of mantle materials. researchgate.netscispace.com The study of almandine in rocks exhumed from fossil subduction zones offers insights into the thermal structure and chemical cycling within these dynamic environments. berkeley.edu
The stability and transformations of almandine at depth are critical for understanding seismic discontinuities and the generation of magmas in subduction zones. scispace.com Researchers are actively investigating the phase relations of almandine-pyrope solid solutions to better constrain the mineralogy and density of the upper mantle.
Integration of Multi-Analytical Techniques for Comprehensive Characterization
A comprehensive understanding of almandine requires the integration of multiple analytical techniques. mdpi.comnih.gov This multi-analytical approach allows for a thorough characterization of its chemical composition, crystal structure, and physical properties.
Key integrated techniques include:
Scanning Electron Microscopy with Energy Dispersive X-ray Spectroscopy (SEM-EDS): SEM-EDS is used to examine the morphology of almandine crystals and to determine their elemental composition with high spatial resolution. nih.gov
X-ray Diffraction (XRD): Single-crystal and powder XRD are essential for determining the precise crystal structure, unit-cell parameters, and cation distribution within the almandine lattice. rruff.infofigshare.com
Electron Probe Microanalysis (EPMA): EPMA provides quantitative chemical analyses of major and minor elements in almandine, which is crucial for understanding its petrogenesis. mindat.org
By combining the data from these techniques, researchers can obtain a detailed and robust characterization of almandine samples, leading to more accurate interpretations of their geological history. mdpi.comnih.gov
Data-Driven Mineralogy and Machine Learning Applications in Almandine Research
The fields of data-driven mineralogy and machine learning are revolutionizing the study of minerals, including almandine. carnegiescience.eduresearchgate.net Large and comprehensive datasets of garnet compositions are being compiled and analyzed using advanced computational methods to uncover new patterns and relationships. copernicus.org
Machine learning applications in almandine research include:
Host-Rock Discrimination: Machine learning algorithms, such as the random forest classifier, can be trained on large datasets of garnet compositions to predict the original host-rock type of detrital almandine grains. researchgate.netresearchgate.net This is particularly valuable in provenance studies where the original geological context is unknown.
Mineral Identification: Deep learning models that combine image recognition of mineral photographs with physical properties like Mohs hardness are being developed to automate mineral identification. mdpi.compreprints.org Almandine is one of the minerals that can be identified with high accuracy using these methods. mdpi.com
Predictive Modeling: Data-driven approaches are being used to model mineral prospectivity, helping to identify areas with a high potential for finding almandine and other valuable minerals. mdpi.com
High-Throughput Search for New Materials: Machine learning is guiding the high-throughput search for new garnet-type materials with novel properties for technological applications. arxiv.org
These data-driven and machine learning approaches enable researchers to analyze vast amounts of data more efficiently and to make predictions that were not previously possible, opening up new frontiers in almandine research. carnegiescience.edugia.edu
Q & A
How can almandine be distinguished from other garnet species using X-ray diffraction (XRD)?
Basic Research Question
Almandine can be differentiated from isomorphous garnets like spessartine (Mn₃Al₂(SiO₄)₃) via XRD by analyzing specific d-spacing values. For example, almandine exhibits weak peaks at 3.3313 Å and 0.9342 Å , which are absent in spessartine . These distinct peaks arise from differences in cation radii (Fe²⁺ vs. Mn²⁺) influencing unit cell parameters. Researchers should compare experimental XRD patterns with reference databases (e.g., ICDD) and use Rietveld refinement to confirm phase identity .
What advanced methodologies are employed to determine the magnetic structure of almandine?
Advanced Research Question
The magnetic properties of almandine are investigated using density functional theory (DFT) in the local spin density approximation (LSDA), coupled with experimental techniques like Mössbauer spectroscopy and magnetization measurements. These methods reveal antiferromagnetic ordering and quadrupole splitting parameters for Fe²⁺, with calculated magnetic moments (e.g., ~4.2 μB/Fe) aligning closely with experimental data . Synchrotron-based X-ray absorption spectroscopy (XAS) further validates electronic transitions and exchange pathways .
Which spectroscopic techniques are most effective for identifying iron speciation in almandine?
Basic Research Question
UV-Vis-NIR spectroscopy and Mössbauer spectroscopy are critical for analyzing Fe²⁺ and Fe³⁺ in almandine. UV-Vis-NIR spectra show distinct absorption bands at 410 nm , 520 nm , and 1,050 nm due to Fe²⁺ d-d transitions, while Mössbauer spectra reveal quadrupole splitting (ΔEQ ≈ 2.3–2.8 mm/s) and isomer shifts (~1.2 mm/s) characteristic of octahedral Fe²⁺ . For advanced studies, electron paramagnetic resonance (EPR) can detect trace Fe³⁺ impurities .
How does oxygen fugacity (fO₂) influence almandine stability in metamorphic systems?
Advanced Research Question
Almandine stability is redox-sensitive, as shown by equilibria involving mineral assemblages (e.g., almandine + microcline + hematite + H₂O). Thermodynamic modeling using equations like:
2 Fe₃Al₂(SiO₄)₃ + 2 KAlSi₃O₈ + 2 H₂O + ³⁄₂ O₂ ↔ hematite + muscovite + quartz
reveals that almandine forms at log fO₂ ≈ -15 to -12 (relative to FMQ buffer) in medium-grade metamorphic rocks. Experimental data from piston-cylinder apparatuses at 4.8–5.6 kbar confirm this range .
What are the primary geological environments for almandine formation?
Basic Research Question
Almandine predominantly crystallizes in medium- to high-grade metamorphic rocks such as mica schists, gneisses, and granulites. It associates with minerals like staurolite, kyanite, and andalusite, reflecting conditions of 500–800°C and 5–10 kbar . Detrital almandine in sedimentary basins can also serve as a provenance indicator for metamorphic terranes .
How can contradictions in thermochemical data for almandine be resolved?
Advanced Research Question
Discrepancies in thermodynamic properties (e.g., Gibbs free energy of formation) are reconciled by integrating phase equilibrium experiments (e.g., Fe-Fa-Qz assemblages) with electrochemical fO₂ measurements . Berman and Aranovich (1996) demonstrated that combining data from reducing (Fe-Wüstite) and oxidizing (Hematite-Magnetite) conditions refines almandine’s ΔGf⁰ to -5,870 ± 50 kJ/mol .
What refractive index (RI) ranges distinguish almandine-pyrope solid solutions?
Basic Research Question
The almandine-pyrope series exhibits RI values from 1.785–1.830 (almandine-rich) to 1.714–1.742 (pyrope-rich). RI correlates linearly with Mg/(Mg+Fe) ratios, enabling compositional estimation without destructive analysis. Chrome content (detected via LA-ICP-MS ) further refines distinctions in gem-quality samples .
How are high-pressure elastic properties of almandine modeled computationally?
Advanced Research Question
Elastic properties under pressure are simulated using ab initio methods (e.g., VASP software) with Perdew-Burke-Ernzerhof (PBE) functionals. Computed compressional (Vp) and shear (Vs) wave velocities align with experimental data up to 20 GPa , showing anisotropy due to Fe²⁺ octahedral distortion. Discrepancies at <3 GPa highlight limitations in quasi-harmonic approximations .
How can natural almandine be differentiated from synthetic counterparts?
Basic Research Question
Natural almandine is distinguished from lab-grown samples using Raman spectroscopy (peak shifts at 350–360 cm⁻¹ for Fe-O vibrations) and infrared spectroscopy (OH⁻ absorption bands absent in synthetics). Fluid inclusion analysis and growth zoning patterns (e.g., sector zoning in synthetic crystals) provide additional criteria .
What cluster analysis methods are applied to garnet geochemical datasets?
Advanced Research Question
k-means clustering on major oxide compositions (e.g., SiO₂, FeO, Al₂O₃) partitions garnets into distinct groups. For example, a 280-sample EMPA dataset revealed two clusters: one Fe-Al-rich (almandine) and another Mg-Ca-rich (pyrope-grossular). Future work may incorporate principal component analysis (PCA) to correlate clusters with paragenesis (e.g., metamorphic vs. igneous) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
